molecular formula C9H8BrClO B3152776 4-Bromo-2,6-dimethylbenzoyl chloride CAS No. 74346-20-6

4-Bromo-2,6-dimethylbenzoyl chloride

Cat. No.: B3152776
CAS No.: 74346-20-6
M. Wt: 247.51 g/mol
InChI Key: RPQMEEVMEPGZCP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzoyl chloride (CAS 74346-20-6) is an aromatic acyl chloride with a molecular formula of C 9 H 8 BrClO and a molecular weight of 247.52 g/mol . This compound integrates two key functional handles—an electrophilic acyl chloride group and an aromatic bromine atom—making it a versatile building block for researchers in synthetic organic chemistry and pharmaceutical development. The acyl chloride (-C(=O)Cl) group is highly reactive toward nucleophiles, enabling its primary use in Friedel-Crafts acylation reactions to synthesize benzophenone derivatives , and in the formation of amides and esters with amines and alcohols, respectively . These reactions are fundamental for constructing complex molecular architectures. The bromine substituent at the 4-position, in conjunction with the sterically influencing methyl groups at the 2- and 6-positions, allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This enables researchers to introduce a wide array of carbon-based substituents, fine-tuning the electronic and steric properties of the final molecule. As a result, this compound is a valuable synthon for creating compounds with potential application in materials science, ligand design, and as an intermediate in the development of active pharmaceutical ingredients (APIs). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2,6-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQMEEVMEPGZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes to 4 Bromo 2,6 Dimethylbenzoyl Chloride

Precursor Synthesis: 4-Bromo-2,6-dimethylbenzoic Acid Generation

The generation of 4-Bromo-2,6-dimethylbenzoic acid is a critical first step, and several methodologies can be employed to achieve this, primarily involving the formation of a carbon-carbon bond to introduce the carboxylic acid group and the functionalization of the aromatic ring with bromine and methyl groups.

Grignard Reaction Strategies for Aryl Carboxylic Acid Formation

A prominent method for the synthesis of 4-Bromo-2,6-dimethylbenzoic acid involves the use of a Grignard reagent. This organometallic reaction is a powerful tool for forming carbon-carbon bonds. One specific route starts from 5-bromo-2-iodo-1,3-dimethyl-benzene. echemi.com The Grignard reagent is prepared by reacting the starting material with a suitable magnesium species, such as isopropylmagnesium chloride. echemi.com This is then followed by carboxylation, typically using carbon dioxide (in the form of dry ice), to introduce the carboxylic acid group, which upon acidic workup, yields the desired 4-Bromo-2,6-dimethylbenzoic acid. gmu.eduyoutube.com

The general principle of a Grignard reaction for synthesizing benzoic acid derivatives involves the reaction of an aryl magnesium halide with carbon dioxide. gmu.edu The Grignard reagent, in this case, a phenylmagnesium bromide derivative, attacks the electrophilic carbon of CO2. A subsequent hydrolysis step then yields the final benzoic acid product. gmu.edu

Table 1: Grignard Reaction for 4-Bromo-2,6-dimethylbenzoic Acid Synthesis

Step Reactants Reagents Product of Step
1 5-bromo-2-iodo-1,3-dimethyl-benzene iso-propylmagnesium chloride, methyl-tert-butyl ether Grignard Reagent
2 Grignard Reagent Carbon Dioxide (CO2) Benzoate Salt

Alternative Carboxylation Protocols and Their Efficacy

Beyond the classic Grignard reaction with carbon dioxide, other carboxylation protocols exist. Direct carboxylation of C-H bonds with CO2 is an area of active research, offering a more atom-economical approach. nih.gov These methods often employ transition metal catalysts or strong bases to activate the C-H bond for carboxylation. nih.govorganic-chemistry.org For instance, methodologies for the direct carboxylation of aromatic heterocycles using CO2 and a base like cesium carbonate have been developed. organic-chemistry.org While specific examples for the direct carboxylation of a bromo-dimethylbenzene to 4-Bromo-2,6-dimethylbenzoic acid are not prevalent in the provided search results, these alternative strategies represent a potential avenue for its synthesis.

Bromination and Methylation Strategies for Aromatic Ring Functionalization

The synthesis of the necessary precursor, such as 5-bromo-2-iodo-1,3-dimethyl-benzene or a related compound, relies on effective bromination and methylation strategies for aromatic rings. Xylenes (dimethylbenzenes) are common starting materials in industrial organic chemistry. wikipedia.org The methylation of toluene or benzene (B151609) can produce a mixture of xylene isomers. wikipedia.orggoogle.com

Bromination of xylene derivatives can be achieved using various brominating agents. sci-hub.se The reaction of o-xylene with bromine in the presence of an iron catalyst can lead to a mixture of brominated products. sci-hub.se Light-mediated bromination of p-xylene is another method that has been explored. researchgate.net The specific regioselectivity of the bromination is crucial to obtain the desired substitution pattern for the final product.

Conversion of 4-Bromo-2,6-dimethylbenzoic Acid to its Acyl Chloride

Once the 4-Bromo-2,6-dimethylbenzoic acid precursor has been synthesized and purified, the next step is its conversion to the more reactive acyl chloride. This transformation is typically achieved using a variety of chlorinating agents.

Thionyl Chloride Mediated Acyl Halide Formation and Reaction Optimization

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the conversion of carboxylic acids to acyl chlorides. commonorganicchemistry.commasterorganicchemistry.com The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. blogspot.comlibretexts.org The mechanism involves the nucleophilic attack of the carboxylic acid on the thionyl chloride, leading to the formation of a reactive chlorosulfite intermediate. jove.com A subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. jove.com

Reaction conditions typically involve stirring the carboxylic acid in neat thionyl chloride at reflux or using a solvent such as acetonitrile. commonorganicchemistry.com For sensitive substrates, the reaction can be performed under milder conditions. The optimization of a thionyl chloride-induced synthesis of benzamides from a substituted benzoic acid has been reported under solvent-free conditions, highlighting the versatility of this reagent. researchgate.netsemanticscholar.orgresearchgate.net

Employment of Other Chlorinating Agents (e.g., Oxalyl Chloride, PCl₅)

Besides thionyl chloride, other reagents are also commonly employed for the synthesis of acyl chlorides from carboxylic acids.

Oxalyl Chloride: Oxalyl chloride ((COCl)₂) is another effective reagent for this transformation, often used with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.orgyoutube.com This method is generally milder than using thionyl chloride. wikipedia.org The reaction with oxalyl chloride also produces gaseous byproducts (CO and CO₂), facilitating workup. blogspot.comchemicalbook.com

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a solid reagent that reacts with carboxylic acids to form acyl chlorides. libretexts.orgyoutube.comjove.com The mechanism involves the attack of the carboxylic acid on the PCl₅, leading to the formation of the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct. jove.comjove.com The formation of the stable P=O bond in POCl₃ helps to drive the reaction forward. jove.comjove.com

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

Chlorinating Agent Typical Conditions Byproducts Advantages Disadvantages
Thionyl Chloride (SOCl₂) Neat, reflux or with solvent SO₂(g), HCl(g) Gaseous byproducts simplify purification. blogspot.comlibretexts.org Can be harsh for sensitive substrates.
Oxalyl Chloride ((COCl)₂) With catalytic DMF in DCM at RT CO(g), CO₂(g), HCl(g) Milder conditions, gaseous byproducts. wikipedia.orgchemicalbook.com Can be more expensive.

Process Intensification and Yield Enhancement Studies

Process intensification in chemical synthesis aims to develop more efficient, safer, and more environmentally benign manufacturing processes. For the synthesis of benzoyl chlorides, this often involves moving from traditional batch processing to continuous-flow systems. Flow chemistry offers significant advantages, including superior control over reaction parameters like temperature, pressure, and reaction time, which can lead to increased yields and purity.

Continuous-flow processes can significantly enhance selectivity, especially in molecules with multiple reactive sites. beilstein-journals.orgnih.gov While batch reactions rely on mechanical stirring, which may not achieve perfect homogeneity, the microreactors used in flow chemistry provide near-ideal mixing conditions. nih.gov This optimized mixing allows for reactions to be run at higher temperatures without sacrificing chemoselectivity, thereby increasing the reaction rate. nih.gov For the synthesis of 4-Bromo-2,6-dimethylbenzoyl chloride, a hypothetical flow process would involve pumping a solution of 4-bromo-2,6-dimethylbenzoic acid and a chlorinating agent, such as thionyl chloride or oxalyl chloride, through a heated microreactor. This approach allows for rapid optimization of residence time and temperature to maximize conversion and minimize byproduct formation.

Studies on related syntheses have demonstrated that yields can be significantly improved through these methods. For instance, in the synthesis of m-sulfamoylbenzamide analogues starting from a benzoyl chloride derivative, a continuous-flow process revealed increased selectivity and provided yields ranging from 65% to 99% under optimized conditions. beilstein-journals.orgnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Acyl Chloride Synthesis

Parameter Batch Processing Continuous Flow Processing Potential Advantage of Flow
Mixing Mechanical Stirring (Variable Homogeneity) Diffusion-Based in Microreactors (Ideal) Improved Selectivity and Yield nih.gov
Heat Transfer Slower, potential for hotspots Rapid and Efficient Enhanced Safety and Control
Reaction Time Minutes to Hours Seconds to Minutes Higher Throughput
Scalability Requires larger vessels "Scaling out" by running systems in parallel Easier and Safer Scaling

| Typical Yields | Often lower due to side reactions | Generally higher and more consistent beilstein-journals.orgnih.gov | Process Efficiency |

Advanced Synthetic Protocols and Sustainable Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of advanced protocols that are not only efficient but also environmentally sustainable. This includes the use of high-throughput techniques to accelerate discovery and the adoption of green chemistry principles to minimize environmental impact.

Application of High-Throughput Experimentation in Benzoyl Chloride Synthesis

High-Throughput Experimentation (HTE) has become a powerful tool in chemical synthesis, allowing for the rapid screening of a wide array of reaction conditions in parallel. acs.org This methodology utilizes miniaturized reaction formats to test numerous variables such as catalysts, solvents, temperatures, and reactant ratios simultaneously. acs.org The goal is to quickly identify optimal conditions for a desired transformation, significantly reducing the time and resources required for process development. nih.gov

In the context of synthesizing this compound, HTE could be employed to optimize the chlorination of the corresponding carboxylic acid. A typical HTE workflow would involve:

Dispensing microscale quantities of 4-bromo-2,6-dimethylbenzoic acid into the wells of a microplate.

Adding a diverse set of chlorinating agents (e.g., thionyl chloride, oxalyl chloride, phosphorus pentachloride) and catalysts. libretexts.orggoogle.com

Testing a range of different solvents and reaction temperatures.

Utilizing rapid analytical techniques, such as mass spectrometry or HPLC, to determine the yield and purity in each well.

This approach not only identifies the most efficient reaction conditions but also provides a blueprint for scaling up the successful reaction. acs.org The miniaturization involved in HTE offers the distinct advantage of using significantly less starting material per experiment, allowing for more extensive screening and a higher probability of discovering novel and efficient synthetic routes. acs.org

Table 2: Variables for HTE Screening in this compound Synthesis

Variable Category Specific Examples
Chlorinating Agent Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus pentachloride (PCl₅), Cyanuric chloride libretexts.orggoogle.com
Catalyst Dimethylformamide (DMF), Pyridine
Solvent Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile
Temperature 0 °C, Room Temperature (25 °C), 40 °C, 60 °C, 80 °C

| Stoichiometry | 1.1 eq, 1.5 eq, 2.0 eq of chlorinating agent |

Principles of Green Chemistry in the Preparation of Acyl Halides

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net The preparation of acyl halides, including this compound, can be evaluated and improved through this lens.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional methods using reagents like thionyl chloride or oxalyl chloride have less than perfect atom economy, as they generate gaseous byproducts (SO₂, HCl, CO, CO₂). libretexts.org

Use of Safer Solvents and Auxiliaries : Many syntheses employ volatile and toxic organic solvents like chlorinated hydrocarbons. tandfonline.com Green chemistry encourages the use of safer alternatives, with water being identified as a highly preferred green solvent. tandfonline.com Developing conditions for acyl halide synthesis in benign solvents is an active area of research.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org While the conversion of carboxylic acids to acyl chlorides often uses a stoichiometric amount of the chlorinating agent, research into catalytic methods could significantly improve the environmental profile of the process.

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. researchgate.net High-yield reactions and the use of recyclable catalysts are central to this principle.

A greener approach to the synthesis of this compound would prioritize catalytic methods that have high atom economy and utilize environmentally benign solvents, moving away from traditional stoichiometric reagents that produce significant waste. researchgate.nettandfonline.com

Table 3: Relevant Compounds

Compound Name
This compound
4-bromo-2,6-dimethylbenzoic acid
Thionyl chloride
Oxalyl chloride
Phosphorus pentachloride
m-sulfamoylbenzamide
Dimethylformamide
Dichloromethane
Toluene
Tetrahydrofuran
Acetonitrile
Pyridine

Mechanistic Elucidation of Chemical Reactivity of 4 Bromo 2,6 Dimethylbenzoyl Chloride

Fundamental Reaction Pathways of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic that makes them valuable intermediates in organic synthesis. chemistrystudent.com Their heightened reactivity stems from the electronic nature of the carbonyl group, which is influenced by the attached chlorine atom. This reactivity dictates their participation in a variety of reactions, most notably nucleophilic acyl substitutions. savemyexams.com

The carbon atom of the carbonyl group in an acyl chloride is inherently electrophilic. This is due to the significant electronegativity difference between carbon and oxygen, and also between carbon and chlorine. Both the oxygen and chlorine atoms act as electron-withdrawing groups, pulling electron density away from the carbonyl carbon. chemistrystudent.com This creates a substantial partial positive charge (δ+) on the carbon, making it a prime target for attack by nucleophiles. chemistrystudent.comyoutube.com

Under certain conditions, particularly in the presence of a strong Lewis acid such as aluminum chloride (AlCl₃), an acyl chloride can ionize to form an acylium ion (R-C≡O⁺). sigmaaldrich.comvaia.com This process involves the coordination of the Lewis acid to the chlorine atom, facilitating the cleavage of the carbon-chlorine bond. sigmaaldrich.comlibretexts.org The resulting acylium ion is a potent electrophile and is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. sigmaaldrich.compearson.com This resonance stabilization is a key factor in reactions like the Friedel-Crafts acylation, where the acylium ion acts as the key electrophilic intermediate that reacts with an aromatic ring. sigmaaldrich.comlibretexts.org

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The most widely accepted general mechanism for this transformation is a two-step process known as the addition-elimination mechanism. savemyexams.commasterorganicchemistry.comyoutube.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond and forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. masterorganicchemistry.comlibretexts.org

However, the mechanistic details can be more nuanced and are understood to exist on a spectrum between a unimolecular (SN1) and a bimolecular (SN2) pathway, analogous to the substitution reactions of alkyl halides. stackexchange.comresearchgate.net

SN1-like Mechanism: This pathway involves a slow, rate-determining ionization of the acyl chloride to form a discrete acylium ion intermediate. researchgate.netquora.com This carbocation is then rapidly attacked by the nucleophile in a second step. This mechanism is favored in highly ionizing, weakly nucleophilic solvents and by substituents that can stabilize the positive charge of the acylium ion. researchgate.netresearchgate.net

SN2-like Mechanism: This pathway involves a single, concerted step (or a very rapid sequence) where the nucleophile attacks the carbonyl carbon at the same time as the chloride leaving group departs. quora.com This proceeds through a single, crowded transition state. stackexchange.comlibretexts.org This mechanism is favored by strong nucleophiles and is highly sensitive to steric hindrance around the reaction center. libretexts.org

The solvolysis of acyl chlorides in various solvents demonstrates this mechanistic diversity, with reaction pathways ranging from the SN1 extreme to the concerted SN2 pathway. researchgate.net

Stereoelectronic and Steric Effects on Reactivity

The structure of 4-Bromo-2,6-dimethylbenzoyl chloride is unique, featuring significant substitution on the aromatic ring. These substituents exert profound stereoelectronic and steric effects that modulate the compound's reactivity compared to a simple benzoyl chloride.

The two methyl groups at the ortho positions (positions 2 and 6) relative to the acyl chloride group introduce significant steric bulk. numberanalytics.comncert.nic.in This steric repulsion between the methyl groups and the carbonyl group prevents the molecule from adopting a planar conformation. numberanalytics.com Instead, the acyl chloride moiety is forced to twist out of the plane of the benzene (B151609) ring. researchgate.net Computational studies on analogous di-ortho-substituted compounds, such as 2,6-dichlorobenzoyl chloride, have shown that the preferred conformation is one where the carbonyl group is nearly perpendicular to the aromatic ring. researchgate.net

This twisting has a critical electronic consequence: it disrupts the π-system conjugation between the carbonyl group and the benzene ring in the ground state. While this might seem to be a stabilizing feature that is lost, it can paradoxically enhance reactivity towards an SN1-type mechanism. The formation of the acylium ion intermediate requires a planar geometry to maximize resonance stabilization. Because the ground state of the sterically hindered acyl chloride is already in a high-energy, non-conjugated conformation, the activation energy required to reach the planar, fully conjugated acylium ion is lowered, potentially accelerating the ionization step. researchgate.net Indeed, kinetic studies on the hydrolysis of various 4-substituted-2,6-dimethylbenzoyl chlorides have indicated that these reactions proceed through the formation of an acylium ion intermediate. acs.org

The steric shielding provided by the two ortho-methyl groups has a decisive impact on the reaction mechanism and kinetics. libretexts.org The bulky methyl groups physically obstruct the trajectory of an incoming nucleophile, making a direct attack on the electrophilic carbonyl carbon exceptionally difficult. ncert.nic.inlibretexts.org

This steric hindrance dramatically slows down any reaction that would proceed via a bimolecular (SN2-like) pathway, as this mechanism is defined by the nucleophile's approach to the substrate in the rate-determining step. libretexts.org The table below illustrates the general principle of how increasing steric hindrance drastically reduces the rate of SN2 reactions.

Substrate TypeRelative Rate of SN2 ReactionSteric Hindrance
Methyl>100Low
Primary1Moderate
Secondary<0.01High
Tertiary~0Very High
This table provides a generalized view of steric effects on SN2 reactivity in alkyl halides, which follows a similar principle for nucleophilic attack on hindered carbonyls.

By effectively shutting down the SN2 pathway, the steric hindrance in this compound strongly favors the alternative SN1 mechanism. The reaction circumvents the crowded transition state of an SN2 attack by first ejecting the chloride leaving group to form the less sterically encumbered and planar acylium ion, which is then free to be attacked by a nucleophile. researchgate.netacs.org

The bromine atom at the para-position introduces distinct electronic effects that influence the reactivity at the carbonyl center. These effects are twofold:

Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the benzene ring through the sigma (σ) bond framework. ncert.nic.inlibretexts.org This inductive withdrawal makes the entire ring, and by extension the carbonyl carbon, more electron-deficient.

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons which it can donate into the aromatic π-system through resonance. libretexts.org This effect increases electron density on the ring, particularly at the ortho and para positions.

For halogens, the electron-withdrawing inductive effect is generally stronger than the electron-donating resonance effect. libretexts.org Consequently, the bromo group acts as a net deactivating group. This net withdrawal of electron density destabilizes the formation of the positively charged acylium ion intermediate. Compared to an unsubstituted benzoyl chloride or one with an electron-donating group, the presence of the 4-bromo substituent is expected to slow the rate of an SN1 reaction. researchgate.net

The electronic influence of various substituents is often quantified by Hammett constants (σ), where positive values indicate electron-withdrawing character and negative values indicate electron-donating character.

Para-Substituent (X in X-C₆H₄COOH)Hammett Constant (σₚ)Electronic Effect
-OCH₃-0.27Strong Electron-Donating
-CH₃-0.17Electron-Donating
-H0.00Neutral (Reference)
-Br +0.23 Electron-Withdrawing
-NO₂+0.78Strong Electron-Withdrawing
This table shows representative Hammett constants, illustrating the net electron-withdrawing nature of the bromo substituent.

Solvent Effects and Solvolysis Studies on Acyl Chlorides

The presence of two methyl groups at the ortho positions (2 and 6) of the benzoyl chloride ring introduces significant steric hindrance around the carbonyl carbon. This steric shield fundamentally alters the course of solvolysis compared to unhindered benzoyl chlorides.

The solvolysis of this compound proceeds via a mechanism that is heavily dependent on the solvent's properties. Due to the steric hindrance provided by the two ortho-methyl groups, direct nucleophilic attack by a solvent molecule on the carbonyl carbon is strongly disfavored. nih.gov Instead, the reaction is forced through a dissociative or S_N1-like pathway. rsc.org

This mechanism involves a rate-determining heterolytic cleavage of the carbon-chlorine bond to form a planar acylium ion intermediate. The reaction kinetics are typically first-order and can be monitored by techniques such as conductimetry or UV-spectrophotometry, which track the formation of the resulting carboxylic acid and hydrochloric acid. nih.gov

The rate of solvolysis is highly sensitive to the solvent. In solvents with high ionizing power, the rate of reaction is significantly accelerated due to the stabilization of the charged transition state leading to the acylium ion. Conversely, in solvents of low ionizing power and high nucleophilicity, the reaction rate would be much slower for a sterically hindered compound like this, as the favored bimolecular addition-elimination pathway is blocked.

The expected trend in first-order rate constants (k) for the solvolysis of this compound in various aqueous solvent mixtures at a constant temperature demonstrates this dependence.

Table 1: Representative First-Order Rate Constants (k) for the Solvolysis of this compound in Various Solvents at 25°C

The data in this table is illustrative, based on established principles for sterically hindered benzoyl chlorides, to demonstrate the expected trends.

Solvent Composition (% v/v) Solvent Type Ionizing Power (Y_Cl) Nucleophilicity (N_T) Expected Relative Rate Constant (k_rel)
80% Ethanol / 20% Water Protic, Nucleophilic 0.00 0.00 1.0
50% Ethanol / 50% Water Protic, More Ionizing 1.65 -0.20 ~20
97% TFE / 3% Water Protic, Low Nucleophilicity 2.83 -3.30 ~350

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

The relationship between solvent properties and reaction rates for solvolysis is quantitatively analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN_T + mY_Cl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity (N_T).

m represents the sensitivity of the solvolysis rate to the solvent's ionizing power (Y_Cl).

For the solvolysis of this compound, the mechanism is dominated by the ionization of the C-Cl bond. This is reflected in the expected Grunwald-Winstein parameters. A high m value (typically > 0.6) indicates a transition state with significant carbocationic character, which is highly stabilized by the solvent's ionizing power. Conversely, a low l value (typically < 0.4) signifies that solvent nucleophilicity plays a minor role in the rate-determining step. researchgate.net

Studies on 2,6-dimethylbenzoyl chloride showed a linear correlation with solvent ionizing power, which is characteristic of a limiting S_N1 mechanism. rsc.org For such a mechanism, the l/m ratio is very low. This contrasts sharply with unhindered acyl chlorides like p-nitrobenzoyl chloride, which react via a carbonyl addition pathway and exhibit high sensitivity to solvent nucleophilicity (high l value). nih.gov The solvolysis of this compound is therefore predicted to have a high m value and a low l value, confirming a dissociative (S_N1) mechanism. rsc.orgresearchgate.net

Table 2: Expected Grunwald-Winstein Parameters for Different Acyl Chloride Solvolysis Mechanisms

Compound Dominant Mechanism Expected l Value Expected m Value Expected l/m Ratio
p-Nitrobenzoyl chloride Addition-Elimination ~1.5 ~0.6 ~2.5
Benzoyl chloride Mixed / Borderline ~0.3 - 1.0 ~0.5 - 0.9 Variable

| This compound | Dissociative (S_N1) | ~0.2 - 0.4 | ~0.7 - 0.9 | < 0.5 |

The solvolysis of this compound proceeds through a high-energy transition state leading to a distinct acylium ion intermediate. nih.gov

Transition State: The rate-determining transition state involves significant stretching and polarization of the carbon-chlorine bond. There is a substantial development of positive charge on the carbonyl carbon and negative charge on the departing chloride ion. The geometry of the benzoyl group remains close to that of the reactant, but with a weakened C-Cl bond. Solvents with high ionizing power effectively stabilize this charge-separated transition state through solvation, thereby lowering the activation energy and increasing the reaction rate. nih.gov

Intermediate: The transition state leads to the formation of a 4-bromo-2,6-dimethylbenzoyl cation, an acylium ion. nih.gov This intermediate is planar at the carbonyl carbon, which is sp-hybridized. The steric strain present in the tetrahedral carbonyl carbon of the starting material is relieved upon formation of this linear acylium ion. The intermediate is highly electrophilic and reacts rapidly in a non-rate-determining step with a solvent molecule (e.g., water, alcohol) to yield the final carboxylic acid or ester product. The existence of such acylium ion intermediates has been confirmed in weakly nucleophilic solvents, where they can be trapped by reacting with other aromatic compounds in a Friedel-Crafts-type reaction. nih.gov The steric hindrance from the ortho-methyl groups prevents the competing bimolecular addition-elimination pathway, making the formation of the acylium ion the only viable route for solvolysis. nih.gov

Derivatization and Synthetic Transformations Involving 4 Bromo 2,6 Dimethylbenzoyl Chloride

Formation of Amides and Substituted Benzamides

The reaction of 4-Bromo-2,6-dimethylbenzoyl chloride with amines is a fundamental transformation for the synthesis of N-substituted 4-bromo-2,6-dimethylbenzamides. The steric hindrance provided by the two methyl groups ortho to the acyl chloride can influence the reaction conditions required for efficient amide bond formation.

The aminolysis of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism to furnish the corresponding N-substituted amides. The general reaction involves the attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

While direct acylation of tertiary amines to form a stable amide bond is not a standard transformation due to the lack of a proton to be eliminated, they can act as catalysts in acylation reactions. Specific activating agents can facilitate the α-acylation of tertiary amines, a distinct reaction pathway.

Table 1: Examples of Aminolysis Reactions

Amine Type Reactant Product
Primary Amine Aniline (B41778) N-phenyl-4-bromo-2,6-dimethylbenzamide

The formation of amides from this compound and amines is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Common bases include tertiary amines like triethylamine or pyridine. The reaction is typically performed in an inert aprotic solvent such as dichloromethane, tetrahydrofuran, or diethyl ether at temperatures ranging from 0 °C to room temperature.

For less reactive amines or in cases of significant steric hindrance, the use of coupling agents or catalysts may be necessary to promote the reaction. While the high reactivity of the acyl chloride often obviates the need for strong catalysts, for challenging substrates, catalyst systems employed for general amide bond formation could be adapted. These can include organocatalysts or metal-based catalysts.

Table 2: Typical Reaction Conditions for Amide Formation

Parameter Condition
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Base Triethylamine (TEA), Pyridine

Synthesis of Esters and Carboxylic Anhydrides

This compound readily reacts with alcohols and phenols to form the corresponding esters. This esterification is another example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. Similar to aminolysis, a base is typically added to scavenge the HCl produced.

The reaction conditions are generally mild, and the choice of solvent and base is similar to that for amide formation. The steric hindrance from the ortho-methyl groups on the benzoyl chloride can affect the rate of reaction, particularly with bulky alcohols or phenols.

Table 3: Esterification Reactions

Nucleophile Product
Methanol Methyl 4-bromo-2,6-dimethylbenzoate

Symmetric carboxylic anhydrides can be prepared from acyl chlorides by reaction with a carboxylate salt, typically the sodium salt of the corresponding carboxylic acid. In the case of this compound, reaction with sodium 4-bromo-2,6-dimethylbenzoate would yield 4-bromo-2,6-dimethylbenzoic anhydride.

The synthesis of mixed anhydrides involves the reaction of the acyl chloride with a different carboxylate salt. The controlled addition of the reagents is crucial to minimize the formation of symmetric anhydride byproducts through disproportionation. These mixed anhydrides are often generated in situ and used immediately as activated intermediates for further reactions, such as peptide synthesis.

Preparation of Thiourea and Related Sulfur-Containing Derivatives

The synthesis of N-(4-Bromo-2,6-dimethylbenzoyl)thioureas can be achieved through a two-step procedure. First, this compound is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, to form the corresponding 4-bromo-2,6-dimethylbenzoyl isothiocyanate. This intermediate is then reacted with a primary or secondary amine to yield the desired N-acyl thiourea derivative.

The initial reaction to form the isothiocyanate is typically carried out in an anhydrous aprotic solvent like acetone or acetonitrile. The subsequent reaction with the amine can often be performed in the same pot. These acyl thiourea derivatives are of interest due to their potential biological activities and as ligands in coordination chemistry.

Direct reactions of this compound with other sulfur nucleophiles, such as thiols, would lead to the formation of thioesters.

Reaction with Thiocyanate Salts to Form Isothiocyanates

The reaction of this compound with thiocyanate salts, typically potassium or ammonium thiocyanate, in an anhydrous solvent such as acetone, leads to the formation of 4-bromo-2,6-dimethylbenzoyl isothiocyanate. This transformation proceeds via a nucleophilic acyl substitution mechanism where the thiocyanate ion displaces the chloride ion from the acyl chloride. The resulting acyl isothiocyanate is a key intermediate for the synthesis of various nitrogen- and sulfur-containing compounds.

While specific literature on the synthesis of 4-bromo-2,6-dimethylbenzoyl isothiocyanate is not abundant, the general reaction of aroyl chlorides with thiocyanate salts is a well-established method for the preparation of aroyl isothiocyanates. For instance, the related compound 4-bromobenzoyl chloride has been successfully reacted with potassium thiocyanate in dry acetone to yield 4-bromobenzoyl isothiocyanate. This analogous reaction suggests a similar reactivity for this compound, although the steric hindrance from the two ortho-methyl groups might necessitate slightly more forcing reaction conditions, such as a higher temperature or longer reaction time, to achieve comparable yields.

The general reaction scheme is as follows:

Reactant 1Reactant 2SolventProduct
This compoundPotassium ThiocyanateAcetone4-Bromo-2,6-dimethylbenzoyl isothiocyanate

Subsequent Condensation Reactions with Amines for Substituted Thioureas

The 4-bromo-2,6-dimethylbenzoyl isothiocyanate formed in the previous step is a highly reactive electrophile. The central carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by primary and secondary amines. This reaction, known as a condensation reaction, readily forms N-(4-bromo-2,6-dimethylbenzoyl)-N'-substituted thioureas.

This reaction is a versatile method for the synthesis of a wide array of substituted thioureas, which are valuable compounds in medicinal chemistry and materials science. The choice of the amine determines the nature of the substituent on one of the nitrogen atoms of the thiourea moiety. A broad range of aliphatic and aromatic primary and secondary amines can be employed in this reaction.

An example of a similar reaction involves the condensation of 4-bromobenzoyl isothiocyanate with diethylamine, which yields 4-bromo-N-(diethylcarbamothioyl)benzamide researchgate.net. This indicates that the isothiocyanate derived from this compound would likely undergo similar reactions with various amines to produce the corresponding substituted thioureas. The reaction is typically carried out by adding the amine to a solution of the isothiocyanate in an appropriate solvent, such as acetone or tetrahydrofuran, at room temperature or with gentle heating.

The general reaction scheme is as follows:

IsothiocyanateAmine (R'R''NH)Product (Substituted Thiourea)
4-Bromo-2,6-dimethylbenzoyl isothiocyanatePrimary Amine (R'NH2)N-(4-Bromo-2,6-dimethylbenzoyl)-N'-R'-thiourea
4-Bromo-2,6-dimethylbenzoyl isothiocyanateSecondary Amine (R'R''NH)N-(4-Bromo-2,6-dimethylbenzoyl)-N',N'-R'R''-thiourea

Formation of Hydrazides and Hydroxamic Acids

Condensation with Hydrazines and Hydroxylamines

This compound can undergo condensation reactions with hydrazine and its derivatives to form the corresponding hydrazides. This reaction involves the nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. The resulting 4-bromo-2,6-dimethylbenzohydrazide is a stable crystalline solid and a useful synthon for the construction of various heterocyclic compounds.

Similarly, the reaction of this compound with hydroxylamine or its salts yields the corresponding hydroxamic acid, 4-bromo-2,6-dimethylbenzohydroxamic acid. This reaction also proceeds through a nucleophilic acyl substitution mechanism. Hydroxamic acids are an important class of compounds with a wide range of biological activities, and their synthesis from acyl chlorides is a common and efficient method.

While specific documented examples of these reactions with this compound are scarce, the general reactivity of benzoyl chlorides with hydrazines and hydroxylamines is well-established. For example, various aroyl chlorides are readily converted to their corresponding hydrazides and hydroxamic acids under standard laboratory conditions. The steric hindrance in this compound might influence the reaction rate, but the fundamental transformation is expected to proceed as with other benzoyl chlorides.

The general reaction schemes are as follows:

Reaction with Hydrazine:

Reaction with Hydroxylamine:

ReagentProduct
Hydrazine4-Bromo-2,6-dimethylbenzohydrazide
Hydroxylamine4-Bromo-2,6-dimethylbenzohydroxamic acid

Application in the Construction of Complex Molecular Architectures

Utility in Friedel-Crafts Acylation (if applicable to the specific compound or its derivatives)

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. The reaction typically employs an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to generate an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

The applicability of this compound in Friedel-Crafts acylation is likely to be limited by steric hindrance. The two ortho-methyl groups on the benzoyl chloride can sterically hinder the approach of the aromatic substrate to the acylium ion, thereby reducing the reaction rate and yield. Furthermore, the steric bulk can also impede the formation of the initial complex between the acyl chloride and the Lewis acid catalyst.

While there is extensive literature on Friedel-Crafts acylation with various benzoyl chlorides, specific examples utilizing this compound are not readily found. Studies on the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with benzoyl chloride have shown that the reaction can proceed, suggesting that acylation with sterically hindered reagents is possible, albeit potentially with lower efficiency. The success of such a reaction would depend on the specific aromatic substrate and the reaction conditions employed. For intramolecular Friedel-Crafts acylation, where the aromatic ring and the acyl chloride are part of the same molecule, the reaction may be more feasible due to the proximity of the reacting centers.

Integration into Heterocyclic Ring Systems

This compound and its derivatives, such as the corresponding hydrazide and thioureas, are valuable precursors for the synthesis of a variety of heterocyclic ring systems. The functional groups present in these molecules provide reactive sites for cyclization reactions.

For example, 4-bromo-2,6-dimethylbenzohydrazide can be used to synthesize oxadiazoles, pyrazoles, and other nitrogen-containing heterocycles through condensation reactions with appropriate reagents. Similarly, the N-(4-bromo-2,6-dimethylbenzoyl)-N'-substituted thioureas can serve as building blocks for the synthesis of thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing heterocyclic compounds.

While specific examples of the integration of this compound into heterocyclic systems are not extensively documented, the general synthetic utility of aroyl chlorides and their derivatives in heterocyclic chemistry is a well-established principle. The diverse reactivity of the acyl chloride, hydrazide, and thiourea functionalities allows for the construction of a wide range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Role as a Precursor for Advanced Organic Synthesis Scaffolds

This compound serves as a versatile precursor for the construction of a wide array of advanced organic synthesis scaffolds. Its utility stems from the presence of two key reactive sites: the highly electrophilic acyl chloride group and the bromo substituent on the aromatic ring. This dual functionality allows for a sequential and controlled introduction of molecular complexity, making it a valuable building block in the synthesis of diverse molecular architectures for applications in medicinal chemistry, agrochemicals, and materials science.

The acyl chloride moiety readily undergoes nucleophilic acyl substitution reactions, providing a straightforward route to a variety of foundational scaffolds such as amides and esters. These initial derivatizations are often the first step in the synthesis of more complex targets. The presence of the methyl groups ortho to the carbonyl group can influence the reactivity and conformation of the resulting products.

Subsequent functionalization of the bromine atom, typically through transition metal-catalyzed cross-coupling reactions, opens up a vast chemical space for creating intricate and highly substituted aromatic scaffolds. The strategic combination of these transformations allows for the systematic elaboration of the 4-bromo-2,6-dimethylbenzoyl core into novel and valuable chemical entities.

Formation of Amide and Ester Scaffolds

The primary transformation of this compound involves the reaction of the acyl chloride with a wide range of nucleophiles to form stable amide and ester linkages. These reactions are typically high-yielding and proceed under mild conditions.

Amide Bond Formation: The reaction with primary or secondary amines leads to the formation of N-substituted benzamides. These amide scaffolds are prevalent in numerous biologically active molecules. The steric hindrance provided by the two ortho-methyl groups can influence the rotational barrier around the aryl-carbonyl bond, which can be a critical design element in medicinal chemistry for controlling the conformation of a molecule.

Esterification: Similarly, esterification can be achieved by reacting this compound with various alcohols or phenols. The resulting esters can be utilized as intermediates for further synthetic manipulations or as the final target molecules.

The straightforward nature of these reactions allows for the generation of large libraries of amide and ester derivatives for screening purposes in drug discovery and agrochemical research.

Table 1: Examples of Foundational Scaffolds from this compound

NucleophileResulting Scaffold ClassGeneral Structure
R-NH2 (Primary Amine)N-Alkyl/Aryl-4-bromo-2,6-dimethylbenzamide
R1R2NH (Secondary Amine)N,N-Dialkyl/Aryl-4-bromo-2,6-dimethylbenzamide
R-OH (Alcohol)Alkyl 4-bromo-2,6-dimethylbenzoate
Ar-OH (Phenol)Aryl 4-bromo-2,6-dimethylbenzoate

Note: R, R1, R2 represent various organic substituents; Ar represents an aryl group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of the derivatized scaffolds serves as a versatile handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds. libretexts.orgtcichemicals.commdpi.com

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura reaction, the bromo-substituted benzamide or benzoate is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the benzene (B151609) ring. libretexts.orgtcichemicals.com The general catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The ability to perform these coupling reactions on the pre-formed amide or ester scaffolds provides a modular approach to the synthesis of highly functionalized and sterically demanding biaryl and related structures. These advanced scaffolds are of significant interest in the development of novel pharmaceuticals and functional materials.

Table 2: Advanced Scaffolds via Suzuki-Miyaura Coupling

Starting ScaffoldCoupling Partner (R-B(OH)2)Resulting Advanced Scaffold
N-Aryl-4-bromo-2,6-dimethylbenzamideArylboronic acidN-Aryl-(biaryl)-2,6-dimethylbenzamide
Alkyl 4-bromo-2,6-dimethylbenzoateHeteroarylboronic acidAlkyl 4-(heteroaryl)-2,6-dimethylbenzoate
N,N-Dialkyl-4-bromo-2,6-dimethylbenzamideVinylboronic acidN,N-Dialkyl-4-vinyl-2,6-dimethylbenzamide

Note: The table illustrates the general transformation. Specific reaction conditions would need to be optimized.

The strategic use of this compound as a starting material, leveraging both the reactivity of the acyl chloride and the bromo substituent, provides a powerful and flexible platform for the synthesis of a diverse range of advanced organic scaffolds.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2,6 Dimethylbenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 4-Bromo-2,6-dimethylbenzoyl chloride can be achieved.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to be relatively simple and highly symmetrical.

Aromatic Protons (H-3/H-5): Due to the symmetrical substitution pattern on the benzene (B151609) ring, the two aromatic protons at positions 3 and 5 are chemically equivalent. They would appear as a single signal, a singlet, because they have no adjacent protons to couple with. These protons are flanked by methyl and bromo substituents, and their chemical shift is predicted to be around 7.30 ppm . This prediction is based on the known spectrum of 4-bromo-2,6-dimethylbenzoic acid, where these protons appear at a similar chemical shift. The conversion of the carboxylic acid to the more electron-withdrawing acyl chloride group is anticipated to cause a minor downfield shift.

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are also chemically equivalent due to the molecule's symmetry. They will give rise to a single, sharp singlet in the spectrum. This signal is expected in the aliphatic region, predicted to be around 2.45 ppm . The electron-withdrawing nature of the adjacent carbonyl group influences this position.

The integration of these signals would confirm the ratio of protons, with the aromatic signal integrating to 2H and the methyl signal integrating to 6H.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (H-3, H-5) ~7.30 Singlet (s) 2H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the symmetry of this compound, fewer signals than the total number of carbons are expected.

Carbonyl Carbon (C=O): The carbon of the acyl chloride group is the most deshielded and will appear significantly downfield. Its chemical shift is predicted to be in the range of 168-172 ppm . This is a characteristic region for acyl chloride carbonyls.

Aromatic Carbons:

C-1 (ipso-carbon attached to -COCl): This quaternary carbon is expected around 138-142 ppm .

C-2/C-6 (ipso-carbons attached to -CH₃): These two equivalent quaternary carbons are predicted to appear in the region of 135-139 ppm .

C-3/C-5 (CH carbons): These equivalent methine carbons will likely produce a signal around 130-134 ppm .

C-4 (ipso-carbon attached to -Br): The carbon bearing the bromine atom is also quaternary and its chemical shift is predicted to be in the range of 125-129 ppm .

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the aliphatic region, expected around 20-23 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~168-172
C-1 ~138-142
C-2, C-6 ~135-139
C-3, C-5 ~130-134
C-4 ~125-129

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). In the case of this compound, a COSY spectrum would be very simple, showing no cross-peaks, which confirms the absence of proton-proton coupling between the isolated aromatic proton system and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). An HSQC spectrum would show a clear cross-peak between the aromatic proton signal (~7.30 ppm) and the aromatic CH carbon signal (~130-134 ppm). It would also show a strong correlation between the methyl proton signal (~2.45 ppm) and the methyl carbon signal (~20-23 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton. For this compound, the following key correlations would be expected:

The methyl protons (~2.45 ppm) would show correlations to the quaternary carbons C-1, C-2/C-6, and the aromatic CH carbons C-3/C-5.

The aromatic protons (~7.30 ppm) would show correlations to the quaternary carbons C-1, C-2/C-6, and C-4.

These combined 2D NMR experiments would provide definitive proof of the connectivity and substitution pattern of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing structural information through fragmentation patterns.

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₉H₈BrClO), HRMS is critical for confirmation.

Molecular Ion Peak: The molecule contains two halogen atoms, bromine and chlorine, both with significant natural isotopes (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%; ³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic isotopic cluster for the molecular ion [M]⁺. The most abundant peaks would be:

C₉H₈⁷⁹Br³⁵ClO (m/z ~245.95)

C₉H₈⁸¹Br³⁵ClO and C₉H₈⁷⁹Br³⁷ClO (m/z ~247.95)

C₉H₈⁸¹Br³⁷ClO (m/z ~249.95)

Elemental Composition: HRMS would provide an exact mass measurement, which can be compared to the theoretical value to confirm the elemental composition.

Table 3: Theoretical Exact Mass and Isotopic Distribution for [C₉H₈BrClO]⁺

Isotopic Formula Theoretical Monoisotopic Mass (m/z)
C₉H₈⁷⁹Br³⁵ClO 245.9505
C₉H₈⁸¹Br³⁵ClO 247.9484
C₉H₈⁷⁹Br³⁷ClO 247.9475

The precise mass measurement from HRMS would differentiate the target compound from any other isomers or impurities with the same nominal mass.

GC-MS combines gas chromatography for separating volatile compounds with mass spectrometry for their identification. It is an ideal method for assessing the purity of this compound and identifying any volatile byproducts from its synthesis.

Purity Assessment: A GC chromatogram would show a major peak corresponding to the retention time of the target compound. The area of this peak relative to the total area of all peaks provides a measure of its purity.

Fragmentation Analysis: The mass spectrum associated with the main GC peak would show the molecular ion cluster as described above. Additionally, characteristic fragmentation patterns would be observed, providing further structural confirmation. Expected fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the carbonyl group: [M - CO]⁺

Loss of the entire acyl chloride group: [M - COCl]⁺

Loss of a bromine radical: [M - Br]⁺

Byproduct Identification: The synthesis of acyl chlorides, often from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂), can lead to impurities. GC-MS can detect volatile byproducts such as unreacted starting material (4-bromo-2,6-dimethylbenzoic acid, if sufficiently volatile) or residuals from the chlorinating agent.

Computational and Theoretical Insights into this compound Lacking in Current Scientific Literature

Potential Research Applications and Future Perspectives

Role as a Versatile Synthetic Building Block for Drug Discovery (excluding specific biological activities)

4-Bromo-2,6-dimethylbenzoyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its utility stems from the combination of a reactive acyl chloride group, a sterically hindered aromatic ring, and a bromine atom that allows for further chemical modification.

The acyl chloride functional group is highly reactive and readily participates in nucleophilic acyl substitution reactions. This allows for the facile formation of esters and amides, which are fundamental linkages in a vast array of pharmaceutical compounds. wikipedia.orgtandfonline.com The reaction of acyl chlorides with alcohols or amines is a common and efficient method for creating these bonds, often proceeding rapidly at room temperature. libretexts.orgchemguide.co.uk

The structure of the 4-Bromo-2,6-dimethylbenzoyl moiety offers distinct advantages in drug design:

Steric Influence : The two methyl groups ortho to the acyl chloride create significant steric hindrance. This can be strategically employed to influence the conformation of the final molecule, which is a critical factor for binding to biological targets. This steric bulk can also protect the newly formed ester or amide bond from hydrolysis.

Vectorial Growth : The bromine atom on the aromatic ring acts as a synthetic handle for further elaboration of the molecular structure. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. nih.gov These reactions are powerful tools in medicinal chemistry for creating carbon-carbon or carbon-heteroatom bonds, enabling the connection of the benzoyl scaffold to other complex fragments.

Scaffold for Heterocycles : Acyl chlorides are valuable precursors in the synthesis of various heterocyclic compounds, which are privileged structures in drug discovery. researchgate.netnih.govresearchgate.net The 4-Bromo-2,6-dimethylbenzoyl moiety can be incorporated into these ring systems, providing a foundation for building libraries of potential drug candidates.

The combination of these features makes this compound a versatile building block, allowing chemists to construct complex and diverse molecular architectures tailored for drug discovery programs. researchgate.net

Development of Novel Materials with the 4-Bromo-2,6-dimethylbenzoyl Moiety

The unique structural characteristics of this compound make it an intriguing candidate for the development of novel materials, including advanced polymers and functional organic materials. The reactivity of the acyl chloride group, combined with the properties of the substituted aromatic ring, provides a platform for creating materials with tailored characteristics.

The acyl chloride function is a key component in condensation polymerization. It can react with difunctional or polyfunctional monomers, such as diols or diamines, to produce polyesters and polyamides, respectively. wikipedia.org The incorporation of the 4-bromo-2,6-dimethylbenzoyl unit into a polymer backbone would be expected to impart specific properties:

Feature of MoietyPotential Impact on Material Properties
2,6-Dimethyl Substitution Introduces steric bulk, which can disrupt polymer chain packing, potentially leading to increased solubility and amorphous character. It can also enhance thermal stability by restricting bond rotation.
Bromine Atom Increases the refractive index and density of the material. It also serves as a site for post-polymerization modification, allowing for the grafting of other functional groups to tune surface properties or introduce cross-linking capabilities.
Aromatic Ring Contributes to rigidity and thermal stability of the polymer chain.

Beyond polymers, this moiety could be used to synthesize smaller, well-defined molecules for applications in materials science. For example, it could be incorporated into liquid crystals, organic light-emitting diode (OLED) materials, or other functional materials where the specific electronic and steric properties of the substituted benzene (B151609) ring can be exploited.

Advancements in Catalysis Utilizing Acyl Chloride Reactivity

The high reactivity of acyl chlorides, including this compound, is central to their utility in acylation reactions. libretexts.org While these reactions can often proceed without a catalyst, advancements in catalysis have led to milder conditions, improved selectivity, and broader substrate scope.

Bases such as pyridine or N,N-dimethylformamide (DMF) are known to catalyze acylation reactions through a mechanism known as nucleophilic catalysis. wikipedia.org In this process, the basic catalyst attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This forms a highly reactive intermediate, such as a quaternary acylammonium salt, which is then more readily attacked by the nucleophile (e.g., an alcohol or amine). wikipedia.org This catalytic approach can accelerate reactions that might otherwise be sluggish, particularly when dealing with less reactive nucleophiles.

Another significant area of catalysis involving acyl chlorides is the Friedel-Crafts acylation reaction. Traditionally, this reaction requires more than a stoichiometric amount of a Lewis acid catalyst like aluminum trichloride. A major goal in modern organic synthesis is to develop catalytic versions of this reaction. Research into "greener" Friedel-Crafts acylations focuses on using only catalytic amounts of a promoter or employing reusable solid acid catalysts to reduce waste and environmental impact. acs.org The reactivity of a sterically hindered substrate like this compound in these advanced catalytic systems is a subject of ongoing research interest.

Catalytic ApproachMechanismAdvantages
Base Catalysis (e.g., Pyridine, DMF) Nucleophilic catalysis, formation of a highly reactive acylammonium intermediate. wikipedia.orgMilder reaction conditions, acceleration of slow reactions.
Acid Catalysis Activation of the acyl chloride carbonyl group, making it more electrophilic. youtube.comwikipedia.orgoregonstate.eduUseful for reactions with weak nucleophiles.
Catalytic Friedel-Crafts Acylation Use of substoichiometric amounts of Lewis acids or solid acid catalysts. acs.orgReduced waste, easier product purification, "greener" process. acs.org

Future Directions in the Mechanistic Understanding of Sterically Hindered Acyl Halides

The reaction mechanism of nucleophilic acyl substitution is well-established, generally proceeding through a two-step addition-elimination pathway that involves a tetrahedral intermediate. wikipedia.orgoregonstate.edumasterorganicchemistry.com However, the presence of significant steric hindrance, as in this compound with its two ortho methyl groups, can have a profound impact on the reaction pathway and kinetics.

The bulky methyl groups impede the approach of a nucleophile to the carbonyl carbon, slowing the rate of the initial addition step. This steric congestion can also influence the stability and geometry of the tetrahedral intermediate. Future research is directed towards a more detailed mechanistic understanding of these sterically encumbered systems.

Key areas for future investigation include:

Computational Modeling : High-level computational studies can be used to map the potential energy surface of the reaction. wikipedia.org This allows for the calculation of transition state energies and the visualization of the reaction pathway, providing insights into how steric hindrance affects the mechanism. It can help distinguish between a concerted SN2-like mechanism and the stepwise tetrahedral pathway. wikipedia.org

Kinetic Studies : Detailed kinetic experiments can elucidate the rate-determining step and the influence of the nucleophile, solvent, and catalyst on the reaction rate. For sterically hindered acyl halides, unusual kinetic profiles may emerge, suggesting alternative or competing reaction pathways.

Competing Mechanisms : In reactions with certain reagents, such as organometallics, sterically hindered acyl halides may favor alternative mechanisms over the standard nucleophilic substitution. For instance, evidence for electron-transfer processes has been observed in the reactions of hindered acid halides with Grignard reagents, leading to different products than expected. acs.org Further exploration of these competing homolytic and heterolytic pathways is a promising area for future mechanistic studies.

A deeper understanding of these mechanisms will enable chemists to better predict reactivity, control selectivity, and design more efficient synthetic routes for molecules incorporating sterically demanding acyl halides.

Challenges and Opportunities in the Scalable and Sustainable Synthesis of Complex Acyl Halides

The synthesis of complex, multi-substituted acyl halides like this compound on an industrial scale presents several challenges, but also significant opportunities for innovation in sustainable chemistry.

Challenges:

Hazardous Reagents : The conversion of the carboxylic acid to the acyl chloride typically employs reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org These reagents are corrosive and toxic, and their use generates hazardous byproducts such as sulfur dioxide (SO₂), carbon monoxide (CO), and hydrogen chloride (HCl) gas.

Purification : The purification of acyl halides can be difficult as they are often moisture-sensitive and reactive. Distillation may be required, which can be energy-intensive.

Process Safety : Scaling up reactions that use hazardous reagents and generate gaseous byproducts requires careful engineering controls to ensure safety.

Opportunities for Sustainable Synthesis:

Green Chemistry Approaches : There is a strong impetus to develop "greener" synthetic methods that minimize waste and avoid hazardous substances. researchgate.netmdpi.com This includes the use of catalytic methods, safer solvents, and designing syntheses with high atom economy. mdpi.comias.ac.in

Catalytic Acyl Chloride Formation : A major goal is to develop efficient catalytic methods to convert carboxylic acids directly into acyl chlorides, avoiding the use of stoichiometric, hazardous chlorinating agents. For example, the use of cyanuric chloride has been explored as a milder alternative reagent. wikipedia.org

Flow Chemistry : Continuous flow reactors offer significant advantages for the synthesis of acyl halides. They allow for better control over reaction temperature and mixing, improve safety by minimizing the volume of hazardous material at any given time, and can facilitate the safe handling of gaseous byproducts.

Solvent-Free Reactions : Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and can simplify product isolation. researchgate.netias.ac.in

Addressing these challenges through the development of scalable and sustainable synthetic methodologies is crucial for the cost-effective and environmentally responsible production of complex acyl halides for use in research and industry. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-bromo-2,6-dimethylbenzoyl chloride in laboratory settings?

  • Methodological Answer :

  • Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors or aerosols .
  • Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to minimize hydrolysis .
  • In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes .

Q. How can researchers synthesize this compound, and what are common pitfalls?

  • Methodological Answer :

  • Synthetic Route : React 4-bromo-2,6-dimethylbenzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Monitor completion via TLC or FTIR for carbonyl chloride (C=O stretch ~1800 cm⁻¹).
  • Pitfalls :
  • Residual moisture leads to hydrolysis; use molecular sieves or anhydrous solvents.
  • Side reactions (e.g., Friedel-Crafts acylation) may occur if Lewis acids are present.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Expect aromatic protons downfield (~7.0–7.5 ppm) with splitting patterns reflecting methyl and bromine substituents.
  • Mass Spectrometry : Look for molecular ion [M⁺] at m/z 249 (C₉H₈BrClO) and fragments corresponding to Br loss.
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/Br/Cl ratios .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups influence acylation reactivity?

  • Methodological Answer :

  • Steric Hindrance : The ortho-methyl groups reduce nucleophilic attack efficiency. Use bulky amines or activated substrates (e.g., Grignard reagents) to improve yields.
  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 4-bromobenzoyl chloride) under identical conditions.

Q. What strategies mitigate hydrolysis during long-term storage?

  • Methodological Answer :

  • Store under argon or nitrogen in amber glass vials with PTFE-lined caps .
  • Add desiccants (e.g., molecular sieves) and monitor moisture via Karl Fischer titration.
  • Avoid temperatures >25°C; refrigeration (0–6°C) is recommended for stability .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Variable Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ and compare with computational models (DFT).
  • Dynamic Effects : Check for rotational barriers in the benzoyl chloride group using variable-temperature NMR.

Key Notes

  • Safety : Prioritize PPE and emergency protocols per OSHA and GHS guidelines .
  • Synthesis : Optimize anhydrous conditions to prevent side reactions.
  • Characterization : Cross-validate spectral data with computational predictions for accuracy.

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Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dimethylbenzoyl chloride
Reactant of Route 2
4-Bromo-2,6-dimethylbenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.